molecular formula C7H10N2O B14782031 Isoxazole, 4-(2-pyrrolidinyl)-

Isoxazole, 4-(2-pyrrolidinyl)-

Cat. No.: B14782031
M. Wt: 138.17 g/mol
InChI Key: LSJKPKKACLMJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazole, 4-(2-pyrrolidinyl)- is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 4-(2-pyrrolidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxazoles, while reduction reactions can produce various reduced forms of the isoxazole ring .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

4-pyrrolidin-2-yl-1,2-oxazole

InChI

InChI=1S/C7H10N2O/c1-2-7(8-3-1)6-4-9-10-5-6/h4-5,7-8H,1-3H2

InChI Key

LSJKPKKACLMJJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CON=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.